molecular formula C9H6BrNO2 B2711445 5-Bromo-indolizine-2-carboxylic acid CAS No. 1246552-85-1

5-Bromo-indolizine-2-carboxylic acid

Cat. No.: B2711445
CAS No.: 1246552-85-1
M. Wt: 240.056
InChI Key: LBKBAODKECLISV-UHFFFAOYSA-N
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Description

5-Bromo-indolizine-2-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of a bromine atom at the 5-position and a carboxylic acid group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-indolizine-2-carboxylic acid typically involves the bromination of indolizine-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-indolizine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-indolizine-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-indolizine-2-carboxylic acid is unique due to the presence of both the bromine atom and the indolizine ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

5-Bromo-indolizine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anti-cancer agent, antioxidant, and other pharmacological effects.

Chemical Structure and Properties

This compound belongs to the indole family, which is known for its rich pharmacological profile. The presence of the bromine atom and the carboxylic acid functional group contributes to its reactivity and biological interactions. The molecular formula is C9H6BrNO2C_9H_6BrNO_2 with a molecular weight of approximately 232.05 g/mol.

1. Anti-Cancer Activity

Numerous studies have highlighted the anti-cancer potential of this compound derivatives, particularly as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.

  • Mechanism of Action : The compound exhibits its anti-cancer effects by binding to the EGFR tyrosine kinase domain, leading to cell cycle arrest and apoptosis in cancer cells such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines .
  • Case Studies : In a study evaluating various derivatives, compound 3a demonstrated the strongest binding affinity to EGFR and was noted for its selective inhibition of cancer cell proliferation without significant hepatotoxicity compared to standard treatments like erlotinib .
CompoundBinding Affinity (kcal/mol)IC50 (µM)Cell Line Tested
3a-9.215.5A549
3b-8.720.0HepG2
3f-8.522.5MCF-7

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including DPPH free radical scavenging tests.

  • Findings : Compounds derived from this structure showed significant antioxidant activity with IC50 values comparable to standard antioxidants like ascorbic acid . The presence of hydroxyl groups in certain derivatives enhanced their ability to donate protons and scavenge free radicals.
CompoundIC50 (µg/mL)Comparison Standard IC50 (µg/mL)
3d18.17Ascorbic Acid: 7.83
1d18.27Ascorbic Acid: 7.83

3. Other Pharmacological Activities

Research indicates that derivatives of this compound may also exhibit:

  • Anti-inflammatory Effects : Various indole derivatives have shown promising results in reducing inflammation through inhibition of COX enzymes .
  • Antiviral Activity : Some studies suggest potential efficacy against viral infections, particularly through mechanisms involving integrase inhibition in HIV-1 replication .

Properties

IUPAC Name

5-bromoindolizine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-8-3-1-2-7-4-6(9(12)13)5-11(7)8/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKBAODKECLISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C(=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246552-85-1
Record name 5-bromoindolizine-2-carboxylic acid
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